molecular formula C8H14N4O B13862113 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B13862113
M. Wt: 182.22 g/mol
InChI Key: ZULIXHCYSWQPQR-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a piperidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyridinecarboamides with N,N-dimethylacetamide dimethyl acetal, followed by cyclization with hydroxylamine . The reaction conditions often include the use of catalysts such as Adam’s catalyst under hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may yield fully saturated piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

5-(1-methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C8H14N4O/c1-12-4-2-3-6(5-12)7-10-8(9)11-13-7/h6H,2-5H2,1H3,(H2,9,11)

InChI Key

ZULIXHCYSWQPQR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NC(=NO2)N

Origin of Product

United States

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